

An In-depth Technical Guide to the Solubility of Acid Green 20

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 20

Cat. No.: B15553189

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Acid Green 20** (C.I. 20495). Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on compiling qualitative solubility information and presenting a detailed experimental protocol for the quantitative determination of its solubility in various solvents.

Introduction to Acid Green 20

Acid Green 20, also known as Acid Dark Green B, is a synthetic dye belonging to the azo class of compounds.^[1] Its primary applications are in the dyeing of textiles, leather, and paper.^{[2][3][4]} Understanding its solubility is crucial for optimizing its use in these industrial processes, as well as for any potential research applications.

Qualitative Solubility Data

Based on available technical data sheets and chemical databases, the solubility of **Acid Green 20** in different solvents can be qualitatively described as follows.

Table 1: Qualitative Solubility of **Acid Green 20** in Various Solvents

Solvent Class	Specific Solvent	Reported Solubility
Aqueous	Water	Soluble[1][2][3][4]
Alcohols	Ethanol	Slightly Soluble[1][3][4]
Glycol Ethers	Ethylene Glycol Ether	Soluble
Other Organics	-	Insoluble in other organic solvents[1][3][4]

It is important to note that terms like "soluble" and "slightly soluble" are not precise and the actual solubility can be influenced by factors such as temperature and pH.[5]

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility values, a standardized experimental protocol is necessary. The following gravimetric method is a reliable approach for determining the saturation solubility of **Acid Green 20** in a specific solvent.

Objective: To quantitatively determine the saturation solubility of **Acid Green 20** in a selected solvent at a controlled temperature.

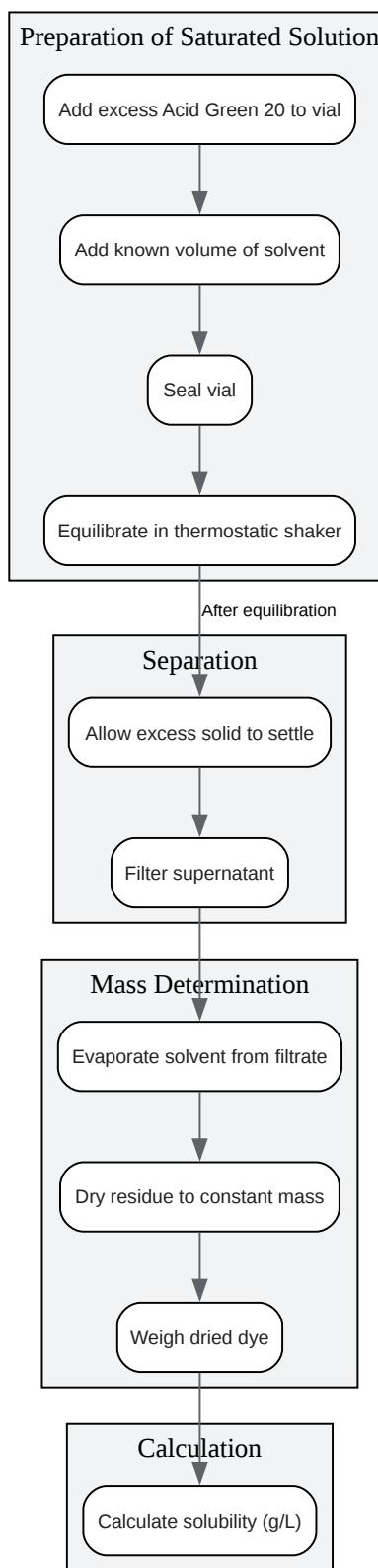
Materials:

- **Acid Green 20** powder
- Solvent of interest (e.g., water, ethanol, DMSO)
- Thermostatic shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters with appropriate membrane)
- Glass vials with screw caps

- Oven

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Acid Green 20** powder to a glass vial.
 - Pipette a known volume of the chosen solvent into the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
It is advisable to conduct a preliminary study to determine the optimal equilibration time.
- Separation of Undissolved Solid:
 - Allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
 - Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.
 - Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry container (e.g., a glass beaker or evaporating dish).
- Solvent Evaporation and Mass Determination:
 - Place the container with the filtered solution in an oven at a temperature sufficient to evaporate the solvent without degrading the dye. The temperature should be chosen based on the boiling point of the solvent.
 - Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.
 - Weigh the container with the dried **Acid Green 20** residue on an analytical balance.


- Repeat the drying and weighing steps until a constant mass is achieved.
- Calculation of Solubility:
 - Calculate the mass of the dissolved **Acid Green 20** by subtracting the initial weight of the empty container from the final constant weight.
 - The solubility (S) can be expressed in grams per liter (g/L) using the following formula: $S \text{ (g/L)} = (\text{Mass of dried dye (g)}) / (\text{Volume of filtered solution (L)})$

Safety Precautions:

- Always work in a well-ventilated laboratory or fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Consult the Safety Data Sheet (SDS) for **Acid Green 20** and the chosen solvent before commencing the experiment.[6]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of **Acid Green 20** solubility.

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric determination of **Acid Green 20** solubility.

Conclusion

While quantitative solubility data for **Acid Green 20** is not readily available in the public domain, this guide provides a summary of its known qualitative solubility characteristics. For researchers and professionals requiring precise solubility values, the detailed experimental protocol outlined above offers a robust method for their determination. The provided workflow diagram serves as a clear visual aid for implementing this procedure. Further research to quantify the solubility of **Acid Green 20** in various solvents would be a valuable contribution to the scientific and industrial communities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ACID GREEN 20|CAS NO.5850-39-5 [chinainterdyes.com]
- 2. colorantsgroup.com [colorantsgroup.com]
- 3. Acid Green 20 - Acid Dark Green B - Acid Green B from Emperor Chem [emperordye.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. hztya.com [hztya.com]
- 6. cncolorchem.com [cncolorchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Acid Green 20]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553189#acid-green-20-solubility-in-different-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com